

Iodotrifluoromethane: A Comprehensive Technical Guide to Synthesis and Properties

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Compound of Interest		
Compound Name:	Iodotrifluoromethane	
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Introduction

lodotrifluoromethane (CF₃I), also known as trifluoromethyl iodide, is a versatile organofluorine compound that has garnered significant interest across various scientific disciplines. Its unique combination of physical and chemical properties makes it a valuable reagent in organic synthesis, a potential replacement for environmentally harmful substances in refrigeration and fire suppression, and a useful tool in spectroscopic studies. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of **iodotrifluoromethane**, with a focus on experimental details and quantitative data relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of Iodotrifluoromethane

The preparation of **iodotrifluoromethane** can be achieved through several synthetic routes, starting from various fluorinated precursors. The choice of method often depends on the desired scale, available starting materials, and required purity.

From Trifluoroacetic Anhydride

A common laboratory-scale synthesis involves the photochemical reaction of trifluoroacetic anhydride (TFAA) with iodine.[1]

Reaction: (CF₃CO)₂O + I₂ --(UV light)--> 2 CF₃I + CO₂ + CO



Experimental Protocol:

- In a quartz reaction vessel equipped with a magnetic stirrer, a condenser, and a gas outlet, combine trifluoroacetic anhydride and iodine. The molar ratio of iodine to TFAA can range from 0.1:1 to 100:1, with a common range being 10:1 to 20:1.[2]
- The mixture can be heated to melt the iodine (m.p. 113.7 °C) or a solvent such as mesitylene, xylenes, or toluene can be used to dissolve the iodine.[1]
- Irradiate the mixture with a broad-spectrum ultraviolet (UV) lamp (e.g., 200-400 nm).[2]
- The reaction produces a gaseous product stream containing **iodotrifluoromethane**, carbon dioxide, and carbon monoxide.
- The product stream is passed through a series of cold traps to separate the components. A trap at 0 °C will condense unreacted TFAA and iodine, while a trap at -78 °C (dry ice/acetone) will collect the **iodotrifluoromethane** product.[1]
- The collected crude **iodotrifluoromethane** can be further purified by distillation.

From Trifluoromethane (Fluoroform)

The direct iodination of trifluoromethane (CHF₃) is a viable method, particularly for larger-scale production. This is typically a high-temperature, vapor-phase reaction.[3]

Reaction: CHF3 + I2 -- (catalyst, high temp.)--> CF3I + HI

Experimental Protocol:

- A tubular reactor, often made of a material resistant to high temperatures and halogens (e.g., Monel), is packed with a suitable catalyst. Catalysts can include activated carbon-supported alkali metal salts (e.g., KF) or a mixture of metal salts like Cu, Pd, and Pt on a support.[4]
- The reactor is heated to a high temperature, typically in the range of 400-600 °C.[5]
- A gaseous mixture of trifluoromethane and iodine is passed through the heated reactor. The
 iodine is typically vaporized and carried by the trifluoromethane stream. An inert carrier gas
 may also be used.



- The effluent gas stream is cooled to condense the products and unreacted starting materials.
- The condensed mixture is then purified, usually by distillation, to isolate the iodotrifluoromethane.

From Silver Trifluoroacetate

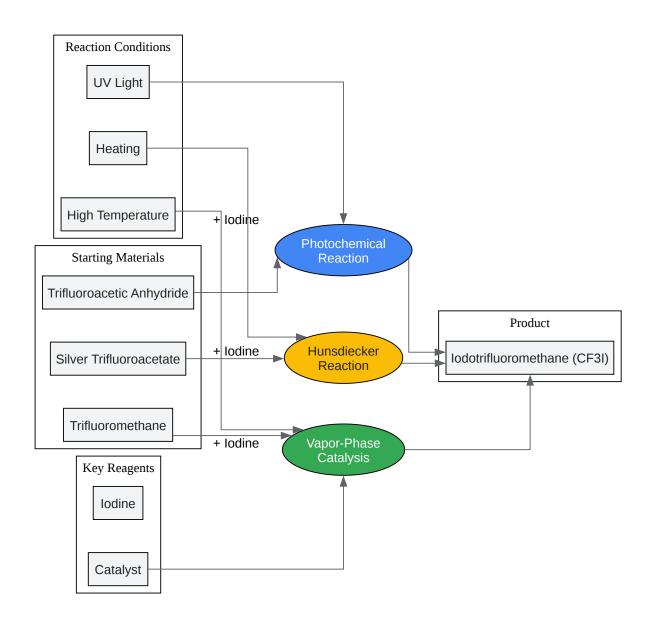
The Hunsdiecker reaction of silver trifluoroacetate with iodine provides a high-yield route to **iodotrifluoromethane**.[6]

Reaction: CF₃COOAg + I₂ --> CF₃I + CO₂ + AgI

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, suspend silver trifluoroacetate in a suitable inert solvent.
- Add a stoichiometric amount of iodine to the suspension.
- Gently heat the mixture to initiate the reaction. The reaction is often exothermic and may proceed without external heating once initiated.
- The gaseous products, **iodotrifluoromethane** and carbon dioxide, are passed through a condenser to trap any volatile solvent and then through a cold trap (-78 °C) to collect the CF₃I.
- The solid silver iodide precipitate can be removed by filtration from the reaction mixture.
- The collected **iodotrifluoromethane** can be purified by distillation. This method has been reported to produce CF₃I with a purity of 99.9% and a yield greater than 80%.[6]





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General synthesis pathways for **iodotrifluoromethane**.



Physical and Chemical Properties

lodotrifluoromethane is a colorless, non-flammable gas at room temperature with a characteristic odor.[7][8] Its physical and chemical properties are summarized in the tables below.

Physical Properties

Property	Value	Reference(s)
Molecular Formula	CF ₃ I	[9]
Molar Mass	195.91 g/mol	[10]
Boiling Point	-22.5 °C	[8][11]
Melting Point	-110 °C	[8][11]
Density (liquid at -78.5 °C)	2.5485 g/cm ³	[12]
Vapor Pressure (at 25 °C)	439.2 kPa	[11]
C-I Bond Dissociation Energy	53.2 kcal/mol (2.31 eV)	[8][11]
C-F Bond Dissociation Energy	~120 kcal/mol (~5.2 eV)	[11]

Spectroscopic Data



Spectroscopic Technique	Characteristic Data	Reference(s)
¹⁹ F NMR	Chemical shift typically observed in the range of -10 to -20 ppm (relative to CFCl ₃).	[13][14]
Infrared (IR) Spectroscopy	Strong C-F stretching vibrations are observed in the region of 1000-1200 cm ⁻¹ . The v ₁ (symmetric C-F stretch) and v ₄ (degenerate C-F stretch) are prominent bands.	[15]
Mass Spectrometry	The mass spectrum shows the molecular ion peak (M+) at m/z 196 and a prominent peak for the CF ₃ + fragment at m/z 69.	[14]

Chemical Reactivity and Applications

The chemical reactivity of **iodotrifluoromethane** is dominated by the relatively weak carboniodine bond. This bond can be cleaved homolytically by heat or light, or heterolytically in the presence of suitable reagents, making CF_3I an excellent source of the trifluoromethyl radical ($\bullet CF_3$) or the trifluoromethyl anion equivalent.

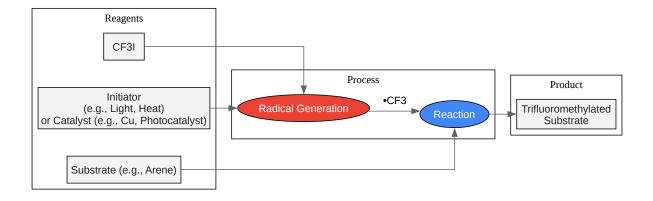
Trifluoromethylation Reactions

A primary application of **iodotrifluoromethane** in organic synthesis is as a trifluoromethylating agent. The introduction of a trifluoromethyl group can significantly alter the biological and physical properties of a molecule, a strategy widely used in drug development to enhance metabolic stability, lipophilicity, and binding affinity.

- 1. Radical Trifluoromethylation: Photochemical or thermal initiation can generate the trifluoromethyl radical, which can then add to unsaturated systems or participate in substitution reactions.
- Trifluoromethylation of Alkenes and Alkynes: Alkenes and alkynes can undergo radical addition of the trifluoromethyl group.[10]



- Trifluoromethylation of Aromatics and Heteroaromatics: Aromatic compounds can be trifluoromethylated under radical conditions.[16]
- 2. Copper-Catalyzed Trifluoromethylation: In the presence of copper, **iodotrifluoromethane** can be used to trifluoromethylate a variety of substrates, including aryl and vinyl halides. The reaction is believed to proceed through an organocopper intermediate.[16]
- 3. Photoredox-Catalyzed Trifluoromethylation: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating the trifluoromethyl radical from CF₃I for a wide range of trifluoromethylation reactions.[17]



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General workflow for trifluoromethylation using CF3I.

Other Applications

- Refrigerant: Iodotrifluoromethane has been investigated as a potential refrigerant with a low global warming potential (GWP) and zero ozone depletion potential (ODP).[18]
- Fire Extinguishing Agent: It is an effective fire suppressant and is considered a replacement for Halon 1301.[19] Its fire-extinguishing mechanism involves the interruption of the



combustion chain reaction by radical scavenging.[12]

• Etching Gas: In the semiconductor industry, it can be used as an etching gas.[19]

Safety and Handling

lodotrifluoromethane is a gas at room temperature and should be handled in a well-ventilated area, preferably in a fume hood. It can be harmful if inhaled.[7] In the presence of sunlight or at temperatures above 100 °C, it can react with water to form hazardous byproducts such as hydrogen fluoride (HF) and hydrogen iodide (HI).[12][20] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound.

Conclusion

lodotrifluoromethane is a compound of significant industrial and academic importance. Its synthesis is achievable through various well-established methods, and its physical and chemical properties are well-characterized. The lability of its carbon-iodine bond makes it a premier reagent for the introduction of the trifluoromethyl group, a critical functional moiety in modern drug discovery and materials science. As research continues to uncover new applications and more sustainable synthetic routes, the role of **iodotrifluoromethane** in the chemical sciences is poised to expand further.

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